[2,6-Difluoro-4-(oxan-4-yloxy)phenyl]boronic acid
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Overview
Description
[2,6-Difluoro-4-(oxan-4-yloxy)phenyl]boronic acid is a boronic acid derivative with the molecular formula C11H13BF2O4 and a molecular weight of 258.03 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with two fluorine atoms and an oxan-4-yloxy group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,6-Difluoro-4-(oxan-4-yloxy)phenyl]boronic acid typically involves the reaction of 2,6-difluorophenol with oxan-4-yloxyboronic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired boronic acid derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
[2,6-Difluoro-4-(oxan-4-yloxy)phenyl]boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Common Reagents and Conditions
Palladium Catalyst: Used in Suzuki-Miyaura cross-coupling reactions.
Potassium Carbonate: Commonly used as a base in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Boronic Esters: Formed through oxidation reactions.
Scientific Research Applications
[2,6-Difluoro-4-(oxan-4-yloxy)phenyl]boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of [2,6-Difluoro-4-(oxan-4-yloxy)phenyl]boronic acid primarily involves its ability to participate in Suzuki-Miyaura cross-coupling reactions. The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate, resulting in the formation of a new carbon-carbon bond . This mechanism is widely utilized in the synthesis of complex organic molecules and pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative without fluorine or oxan-4-yloxy substituents.
4-(Oxan-4-yloxy)phenylboronic Acid: Similar structure but lacks the fluorine substituents.
2,6-Difluorophenylboronic Acid: Similar structure but lacks the oxan-4-yloxy group.
Uniqueness
[2,6-Difluoro-4-(oxan-4-yloxy)phenyl]boronic acid is unique due to the presence of both fluorine atoms and the oxan-4-yloxy group, which enhance its reactivity and versatility in organic synthesis. The combination of these substituents allows for the formation of more complex and functionalized molecules compared to simpler boronic acid derivatives .
Properties
IUPAC Name |
[2,6-difluoro-4-(oxan-4-yloxy)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BF2O4/c13-9-5-8(6-10(14)11(9)12(15)16)18-7-1-3-17-4-2-7/h5-7,15-16H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZBQXPFYMQAOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1F)OC2CCOCC2)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BF2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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